molecular formula C16H19FN2O B2515017 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one CAS No. 727366-19-0

3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one

Cat. No. B2515017
CAS RN: 727366-19-0
M. Wt: 274.339
InChI Key: KNLHEHFPPPTCCK-UHFFFAOYSA-N
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Description

“3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one” is a chemical compound with the molecular formula C16H19FN2O and a molecular weight of 274.34 . It has been used in the synthesis of various analogues for pharmacological studies .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one” is defined by its molecular formula, C16H19FN2O . Unfortunately, detailed structural analysis such as bond lengths and angles are not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one” are not fully detailed in the retrieved data. The molecular weight is reported to be 274.34 .

Scientific Research Applications

  • Neurodegenerative Diseases Research Given the neuropharmacological potential of piperazine derivatives, this compound could be investigated for its therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s. Researchers might explore its effects on specific neurotransmitter systems.
  • Urease Inhibition Studies

    • Piperazine-2-one derivatives have been studied for their cytotoxicity profiles. One study found that synthesized benzimidazole derivatives (including piperazine-2-one analogues) could be highly effective as urease inhibitors .

    ENT (Equilibrative Nucleoside Transporter) Inhibition

    • A novel inhibitor called 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has shown selectivity for ENT2 over ENT1. Researchers have explored its structure-activity relationship and screened related analogues .

    1,5-Fused-1,2,3-Triazoles Synthesis

    • Piperazine-2-one can be utilized in the synthesis of 1,5-fused-1,2,3-triazoles. For instance, a simple and effective route involves alkyne–azide 1,3-dipolar cycloaddition with diynes, resulting in compounds with a piperazine moiety .

Future Directions

The future directions for “3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one” and similar compounds could involve further modification of their structures to increase their activity and decrease their cytotoxicity in humans and animals .

Mechanism of Action

Target of Action

The primary targets of the compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This interaction results in changes in the uptake of nucleosides, affecting the function of the ENTs .

Biochemical Pathways

The inhibition of ENTs by 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one affects the nucleotide synthesis pathway. This can have downstream effects on various cellular processes that rely on nucleotides, including DNA replication and repair, RNA transcription, and protein synthesis .

Pharmacokinetics

The presence of the piperazine ring and polar nitrogen atoms in the compound could enhance favorable interaction with macromolecules, which could have a significant impact on its pharmacokinetics and pharmacodynamics .

Result of Action

The result of the action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one is the inhibition of ENTs, leading to changes in nucleotide synthesis and other cellular processes. This can have various molecular and cellular effects, depending on the specific cell type and physiological context .

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c17-15-6-1-2-7-16(15)19-10-8-18(9-11-19)13-4-3-5-14(20)12-13/h1-2,6-7,12H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHEHFPPPTCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one

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